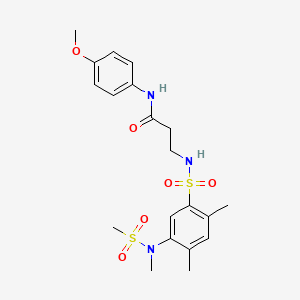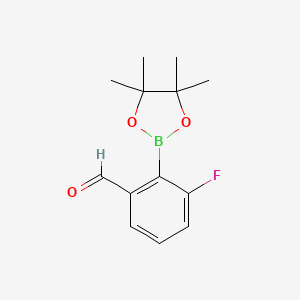
3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound that is part of the organoboron class of compounds . It is used in research and development, and it is often used in the synthesis of other compounds .
Synthesis Analysis
The compound can be obtained through a series of substitution reactions . The synthesis involves the use of tetrakis (triphenylphosphine) palladium (0) and cesium fluoride . The reaction conditions include reflux and an inert atmosphere .Molecular Structure Analysis
The molecular structure of the compound has been confirmed by various methods including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The molecular structure optimized by density functional theory (DFT) is consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is involved in several chemical reactions. It is used as an intermediate in the synthesis of other compounds . The reactions involve the use of tetrakis (triphenylphosphine) palladium (0), cesium fluoride, and other reagents .Physical and Chemical Properties Analysis
The compound has a molecular weight of 250.08 g/mol . It is stable to water and air . The compound is part of the organoboron class of compounds, which are significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystallography
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its derivatives have been synthesized and analyzed to understand their crystal structures and electronic properties. Through a three-step substitution reaction, these compounds are synthesized and their structures confirmed using various spectroscopy methods and X-ray diffraction. Density Functional Theory (DFT) calculations provide insights into their molecular structures, showing consistency with crystal structures determined by single crystal X-ray diffraction. These analyses reveal important physicochemical properties of the compounds, including molecular electrostatic potential and frontier molecular orbitals, underlining their potential in various applications such as material science and pharmaceuticals (Huang et al., 2021).
Catalysis and Functionalization
Pd-Catalyzed ortho C-H Methylation and Fluorination of Benzaldehydes using orthanilic acids as transient directing groups have demonstrated the potential of fluorinated benzaldehydes in catalytic reactions. This approach enables direct modification of benzaldehyde compounds, offering a pathway to synthesize structurally complex molecules with high precision. Such methodologies could impact the synthesis of fine chemicals, pharmaceuticals, and agrochemicals by providing a more efficient way to introduce functional groups into aromatic compounds (Chen & Sorensen, 2018).
Nucleophilic Aroylation
N-heterocyclic carbene-catalyzed nucleophilic aroylation of fluorobenzenes has been explored, where fluoro groups are replaced by aroyl groups derived from aromatic aldehydes. This reaction demonstrates the versatility of fluoro-substituted benzaldehydes in synthesizing polysubstituted benzophenones. Such reactions are valuable for developing novel organic materials and pharmaceuticals due to their high efficiency and the possibility of introducing diverse functional groups into aromatic systems (Suzuki et al., 2008).
Photoredox Catalysis
The role of fluorinated benzaldehydes in photoredox catalysis has been investigated, particularly in the fluoromethylation of carbon-carbon multiple bonds. These studies highlight the importance of designing appropriate reaction systems for efficient and selective radical fluoromethylation processes. By incorporating fluorinated benzaldehydes, researchers aim to synthesize compounds with significant pharmacological potential, demonstrating the crucial role of these compounds in advancing synthetic chemistry and drug discovery (Koike & Akita, 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-9(8-16)6-5-7-10(11)15/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTFDSPZMQOKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)
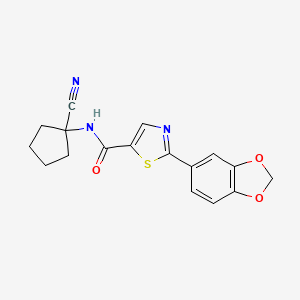
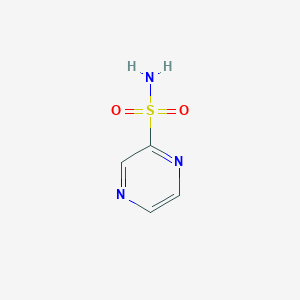
![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2682934.png)
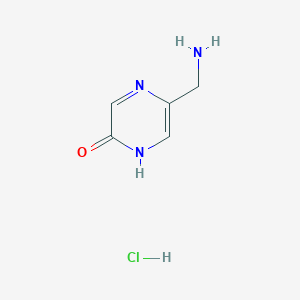
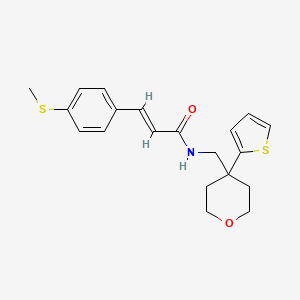
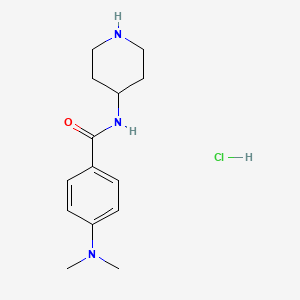
![3-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2682941.png)
![Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate](/img/structure/B2682943.png)
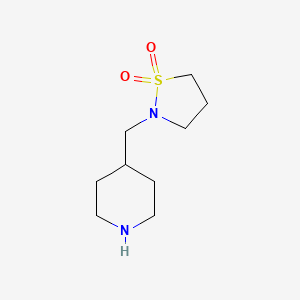
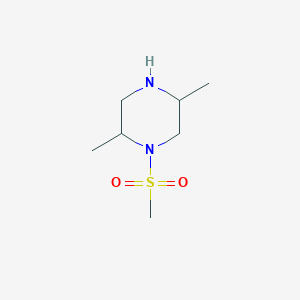

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-methylsulfanylbenzamide](/img/structure/B2682951.png)
